molecular formula C9H11N5 B11906363 8-(Pyrrolidin-2-yl)-9H-purine

8-(Pyrrolidin-2-yl)-9H-purine

Cat. No.: B11906363
M. Wt: 189.22 g/mol
InChI Key: FAPKOHUHASUGMB-UHFFFAOYSA-N
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Description

8-(Pyrrolidin-2-yl)-9H-purine is a compound that features a pyrrolidine ring attached to a purine scaffold. The purine structure is a bicyclic aromatic heterocycle, which is a fundamental component in many biologically active molecules, including nucleotides and various pharmaceuticals. The addition of a pyrrolidine ring enhances the compound’s three-dimensional structure, potentially increasing its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Pyrrolidin-2-yl)-9H-purine typically involves the construction of the purine ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a purine derivative can yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions: 8-(Pyrrolidin-2-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under various conditions, depending on the desired substitution.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(Pyrrolidin-2-yl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound can be used to study enzyme interactions and cellular processes, given its structural similarity to nucleotides.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-(Pyrrolidin-2-yl)-9H-purine exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins or enzymes, potentially inhibiting or activating their function. The purine scaffold allows the compound to mimic natural nucleotides, enabling it to interfere with nucleic acid processes or signaling pathways.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, often used as a building block in organic synthesis.

    Purine: The parent structure of 8-(Pyrrolidin-2-yl)-9H-purine, found in many biologically active molecules.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in various chemical reactions.

Uniqueness: this compound is unique due to its combined structure, which offers enhanced three-dimensionality and potential for increased biological activity. The presence of both the pyrrolidine and purine rings allows for diverse interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

8-pyrrolidin-2-yl-7H-purine

InChI

InChI=1S/C9H11N5/c1-2-6(11-3-1)9-13-7-4-10-5-12-8(7)14-9/h4-6,11H,1-3H2,(H,10,12,13,14)

InChI Key

FAPKOHUHASUGMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC3=NC=NC=C3N2

Origin of Product

United States

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